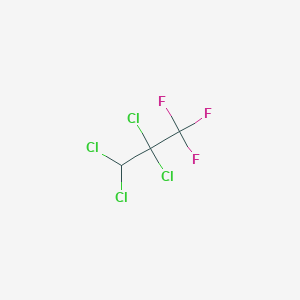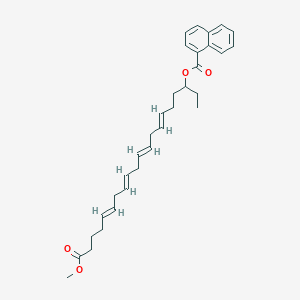
Trimethyl(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)silan
Übersicht
Beschreibung
Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane: is an organosilicon compound with the molecular formula C12H22Si . This compound is notable for its unique structure, which includes a cyclopentadienyl ring substituted with four methyl groups and a trimethylsilyl group. It is used in various chemical syntheses and research applications due to its reactivity and stability.
Wissenschaftliche Forschungsanwendungen
Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane is used in several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Biology: It is used in the modification of biomolecules for research purposes.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
Mode of Action
It is known that the compound may be used for the synthesis of aryl/heteroarylpiperazine derivatives
Biochemical Pathways
The compound’s potential role in the synthesis of aryl/heteroarylpiperazine derivatives suggests it may influence pathways related to these derivatives . More research is needed to fully understand the biochemical pathways affected by this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane typically involves the reaction of tetramethylcyclopentadiene with trimethylchlorosilane in the presence of a base such as sodium hydride . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions:
Substitution: Reagents such as or in the presence of a base.
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride .
Major Products: The major products formed from these reactions include various substituted silanes, silanols, and siloxanes, depending on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
- Trimethylsilyl cyclopentadiene
- Tetramethylcyclopentadiene
- Chlorodimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
Comparison: Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane is unique due to its specific substitution pattern on the cyclopentadienyl ring and the presence of the trimethylsilyl group. This structure imparts distinct reactivity and stability compared to other similar compounds, making it valuable in specialized chemical syntheses and research applications .
Eigenschaften
IUPAC Name |
trimethyl-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22Si/c1-8-9(2)11(4)12(10(8)3)13(5,6)7/h12H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUUNIUMKJTBJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C1[Si](C)(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392642 | |
| Record name | Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134695-74-2 | |
| Record name | Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B160119.png)

![Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester](/img/structure/B160123.png)



